Rutin trihydrate
Overview
Description
Rutin trihydrate, also known as vitamin P or rutoside, is a multifunctional natural flavonoid glycoside . It is a compound with the molecular formula C27H36O19 and a molecular weight of 664.6 g/mol . Rutin is found in many plants and fruits, especially buckwheat, apricots, cherries, grapes, grapefruit, plums, and oranges .
Synthesis Analysis
Rutin is synthesized through the phenylpropanoid metabolic pathway, which involves the transformation of the amino acid phenylalanine to 4-coumaroyl-CoA . In a study, silica nanoparticles were synthesized using an adapted Stöber process and functionalized with silane for the loading of rutin trihydrate .
Molecular Structure Analysis
The IUPAC name for Rutin trihydrate is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate .
Chemical Reactions Analysis
Rutin has been observed for its nutraceutical effect. It has demonstrated a number of pharmacological activities, including antioxidant, cytoprotective, vasoprotective, anticarcinogenic, neuroprotective, and cardioprotective activities .
Physical And Chemical Properties Analysis
Rutin trihydrate is a compound with the molecular formula C27H36O19 and a molecular weight of 664.6 g/mol . It is a glycoside comprising of flavonolic aglycone quercetin along with disaccharide rutinose .
Scientific Research Applications
1. Neurodegenerative Diseases
- Application : Rutin trihydrate (RTH) is used to synthesize rutin trihydrate-conjugated zinc oxide nanoparticles (RTH-ZnO) for addressing gut dysbiosis-generated reactive oxygen species (ROS) and its implications on neurodegeneration .
- Method : RTH-ZnO was tested for its antimicrobial properties against gut dysbiosis-associated pathogens and antioxidant activity against oxidative stress-induced zebrafish larvae .
- Results : The in vitro results indicated that the synthesized RTH-ZnO can efficiently scavenge free radicals and maintain redox homeostasis . Cognitive functions were also improved with increased acetylcholinesterase (AChE) and antioxidant gene expression .
2. Functional Foods
- Application : A new complex of rutin and chitooligosaccharide (Rutin-COS) was prepared to improve the water solubility and bitterness of rutin .
- Method : Rutin-COS was prepared via spray-drying method (100 °C, 1 L/h) and freeze-drying method (−80 °C, 24 h) .
- Results : The spray-dried Rutin-COS showed increased water solubility, weakened bitterness, enhanced antioxidant and antibacterial activity compared to rutin .
3. Pharmaceutical Industry
- Application : Rutoside Trihydrate has been used to treat a variety of conditions, including varicose veins, hemorrhoids, and edema . It has also been studied for its potential as an anti-cancer agent .
- Results : One study found that Rutoside Trihydrate was able to inhibit the growth of cancer cells in mice with lung cancer .
4. Chronic Diseases
- Application : Rutin is used in the treatment of various chronic diseases such as cancer, diabetes, hypertension and hypercholesterolemia .
- Method : The pharmaceutical application of rutin is limited due to its poor water solubility. One of the ways to enhance the solubility and stability is the formation of the inclusion complexes .
5. Radioprotection and Antiplatelet Activity
- Application : Rutin hydrate has radioprotective and antiplatelet activity . It also reduces hepatic and blood cholesterol levels .
6. Cardiovascular Health
- Application : Rutin has been found to help reduce blood pressure, improve blood vessel function, and prevent the formation of blood clots .
7. Inhibitory Compound
8. Antioxidant Activity
Safety And Hazards
Future Directions
Rutin has been explored extensively for its various biological effects. Its therapeutic potential in several models of neurodegenerative diseases has created considerable excitement . The details of various biological properties of rutin establish its vital importance and provide further scope to use this nutraceutical compound to explore for more therapeutic benefits for humans .
properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLBWFFSGHKUSY-JPRRWYCFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179735 | |
Record name | Rutin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rutin trihydrate | |
CAS RN |
250249-75-3, 207671-50-9 | |
Record name | Rutoside trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rutin trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quercetin-3-rutinoside hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Rutin trihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUTOSIDE TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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